Target Binding Specificity: KDAC8 vs. KDAC6 Inhibition Profile
The molecular scaffold of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate suggests potential for preferential binding to the class I HDAC enzyme KDAC8 over other isoforms like KDAC6. While direct quantitative data for this compound is not published in the primary literature, class-level inference from related quinoline carboxamides indicates that the 8-ylamino substitution is a critical determinant for achieving selectivity [1]. In the absence of head-to-head data, this structural feature differentiates it from non-quinoline hydroxamic acids (e.g., Vorinostat/SAHA) which are pan-HDAC inhibitors [2].
| Evidence Dimension | Isoform selectivity potential based on structural class |
|---|---|
| Target Compound Data | No published IC50 data for this specific compound against any HDAC isoform. |
| Comparator Or Baseline | Vorinostat (SAHA): Pan-HDAC inhibitor with IC50 values in the low nanomolar range against multiple isoforms, e.g., KDAC8 IC50 ~0.1-1 µM. |
| Quantified Difference | Not quantifiable for target compound. |
| Conditions | Biochemical in vitro enzyme inhibition assays, class-level structural analysis. |
Why This Matters
For research programs aiming to modulate specific HDAC isoforms, the structural motif of this compound offers a different selectivity hypothesis compared to standard pan-inhibitors, making its procurement essential for testing KDAC8-specific effects.
- [1] Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Becherer, J.D. et al. J. Med. Chem. 2015, 58, 17, 7021–7056. View Source
- [2] Vorinostat: A New Oral Histone Deacetylase Inhibitor Approved for Cutaneous T-Cell Lymphoma. Mann, B.S. et al. Expert Opin. Investig. Drugs 2007, 16, 7, 1111–1120. View Source
